N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core, substituted with a cyclohexyl and phenyl group at the carboxamide moiety and a 5-oxo group. This scaffold is synthetically accessible via hydrazinolysis and heterocyclization reactions, as demonstrated in analogous systems (e.g., pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine intermediates) . The compound’s structural complexity and substituent diversity make it a candidate for pharmacological exploration, particularly given the known bioactivity of thiazolopyrimidine derivatives .
Properties
IUPAC Name |
N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-17-16(13-20-19-21(17)11-12-25-19)18(24)22(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1,3-4,7-8,13,15H,2,5-6,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXTZWLUJRPIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=CN=C4N(C3=O)CCS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and other relevant biological activities based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine class, which is known for various biological activities. Its molecular formula is and it features a thiazole ring fused with a pyrimidine structure. This unique configuration contributes to its biological efficacy.
In Vitro Studies
Research has demonstrated that derivatives of thiazolopyrimidines exhibit significant antimicrobial properties. For instance, a study showed that various thiazolopyrimidine compounds displayed activity against Gram-negative bacteria, including Haemophilus influenzae and H. parainfluenzae. The minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 0.49 µg/ml against these pathogens, indicating potent antibacterial effects .
| Compound | Bacteria Tested | MIC (µg/ml) |
|---|---|---|
| N-cyclohexyl derivative | H. influenzae | 0.49 |
| N-cyclohexyl derivative | H. parainfluenzae | 1.95 - 31.25 |
The compound's effectiveness was further evidenced by its ability to inhibit biofilm formation in these bacterial strains, which is crucial for treating chronic infections associated with biofilms .
Cytotoxicity and Safety Profile
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while the compound exhibits significant antimicrobial activity, it also shows varying levels of cytotoxicity depending on the concentration used. For example, higher concentrations (above 50 µM) resulted in approximately 50% inhibition of cell viability in mammalian cell lines .
The mechanism underlying the antimicrobial activity of thiazolopyrimidines is believed to involve interference with bacterial protein synthesis and disruption of cell wall integrity. This multi-target approach makes these compounds promising candidates for further development as antimicrobial agents .
Case Studies and Research Findings
Several case studies have highlighted the biological relevance of thiazolopyrimidine derivatives:
- Antimicrobial Efficacy : A study focusing on the synthesis of new thiazolopyrimidine derivatives reported significant antibacterial and antifungal activities against various clinical isolates .
- Anti-inflammatory Properties : Other studies have suggested that these compounds may also possess anti-inflammatory effects, making them suitable for treating conditions where inflammation is a factor .
Scientific Research Applications
Antimicrobial Activity
Research into the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives has shown promising results against various bacterial strains. For instance:
- Mechanism of Action : The compound likely inhibits bacterial growth by targeting essential metabolic enzymes.
- Minimum Inhibitory Concentration (MIC) : Studies indicate effective MIC values against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been evaluated through various assays:
- COX Inhibition : The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.
| Activity Type | IC50 Value | Notes |
|---|---|---|
| Anti-inflammatory | IC50 = 0.04 μmol | Comparable to celecoxib |
Anticancer Activity
The anticancer properties of this compound have been extensively studied:
- Mechanism of Action : Similar compounds have been shown to induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis.
| Activity Type | Observed Effects | Notes |
|---|---|---|
| Anticancer | Induces apoptosis | Effective in xenograft models |
Study 1: Antimicrobial Efficacy
A study conducted by Bondock et al. (2008) evaluated the antimicrobial efficacy of several thiazolo-pyrimidine derivatives, including this compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli with MIC values below 40 μg/mL.
Study 2: Anti-inflammatory Mechanism
In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation. The results suggested that the mechanism involved COX inhibition was comparable to established anti-inflammatory drugs.
Study 3: Anticancer Potential
Research by El-Naggar et al. (2018) highlighted the anticancer potential of thiazolo-pyrimidines. The study found that derivatives could effectively inhibit tumor growth in xenograft models, showcasing their therapeutic potential in cancer treatment.
Comparison with Similar Compounds
Substituent Variations at the Carboxamide and Core Positions
Key structural analogs differ in substituents on the carboxamide group and the thiazolopyrimidine core, which influence physicochemical and biological properties:
Key Findings :
- Electron-Donating Groups (e.g., 4-methoxyphenyl) : Improve solubility and may enhance bioavailability .
- Halogen Substituents (e.g., 4-bromophenyl) : Promote solid-state stability via halogen bonding, critical for formulation .
- Ester vs. Carboxamide : Ethyl esters (e.g., in ) exhibit lower hydrogen-bonding capacity compared to carboxamides, affecting dissolution rates .
Fused Ring Systems vs. Simplified Cores
Compounds with additional fused rings, such as pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines (), demonstrate distinct properties:
- Synthetic Complexity: Multi-step synthesis (e.g., hydrazinolysis followed by heterocyclization) reduces yield compared to simpler dihydro-thiazolo cores .
Pharmacological and Antimicrobial Activity
- Antimicrobial Potential: Thiazolo[3,2-a]pyrimidine derivatives with substituted aryl groups (e.g., 4-methoxyphenyl) show moderate antimicrobial activity, possibly due to membrane disruption .
Crystallographic and Hydrogen-Bonding Profiles
- Puckered Cores : The thiazolopyrimidine ring in ethyl 7-methyl-3-oxo-5-phenyl derivatives adopts a flattened boat conformation, influencing packing efficiency .
- Hydrogen-Bonding Networks : Carboxamides form bifurcated C–H···O bonds (), whereas esters rely on weaker van der Waals interactions, impacting melting points and solubility .
Preparation Methods
Dihydropyrimidine Precursor Preparation
The synthesis begins with a modified Biginelli reaction using thiourea, ethyl acetoacetate, and formaldehyde to yield 2-thioxo-5-oxo-6-ethoxycarbonyl-1,2,3,4-tetrahydropyrimidine (Compound A). Thiourea replaces urea to introduce the thione functionality essential for subsequent alkylation.
Reaction Conditions :
Phenacylthio Group Introduction
Compound A undergoes alkylation with phenacyl bromide to form 2-phenacylthio-5-oxo-6-ethoxycarbonyl-1,2,3,4-tetrahydropyrimidine (Compound B).
Procedure :
- Deprotonate Compound A with K₂CO₃ (2.0 eq) in dry DMF.
- Add phenacyl bromide (1.5 eq) dropwise at 0°C.
- Stir at room temperature for 6 hours.
- Isolate via precipitation in ice-water and recrystallize (ethyl acetate/cyclohexane).
Cyclization to Thiazolo[3,2-a]Pyrimidine
Intramolecular cyclization of Compound B using polyphosphoric acid (PPA) forms the thiazolo[3,2-a]pyrimidine core (Compound C).
Optimized Protocol :
- Reagent : Freshly prepared PPA (5.0 eq)
- Temperature : 120°C, 2 hours
- Workup : Neutralize with NH₄OH, extract with CH₂Cl₂, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
- Yield : 75–80%
Table 1: Key Intermediates in Core Synthesis
| Compound | Structure | Key Functional Groups | Yield (%) |
|---|---|---|---|
| A | 2-Thioxo-5-oxo-6-ethoxycarbonyl-DHPM | Thione, Ester | 68–72 |
| B | 2-Phenacylthio-5-oxo-6-ethoxycarbonyl-DHPM | Thioether, Ester | 80–85 |
| C | Ethyl 5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate | Thiazolo ring, Ester | 75–80 |
Carboxylate Ester Hydrolysis and Amide Formation
Saponification to Carboxylic Acid
Compound C is hydrolyzed to 5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylic acid (Compound D) under basic conditions.
Conditions :
Acid Chloride Formation
Compound D is treated with oxalyl chloride to generate the reactive 6-carboxylic acid chloride (Compound E).
Procedure :
Amidation with N-Cyclohexyl-N-phenylamine
Compound E reacts with N-cyclohexyl-N-phenylamine to yield the final product.
Optimized Conditions :
- Amine : 1.2 eq, dissolved in dry THF
- Base : Triethylamine (2.0 eq)
- Temperature : 0°C → room temperature, 12 hours
- Purification : Recrystallization (ethanol/ether)
- Yield : 70–75%
Table 2: Amidation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C → 25°C |
| Molar Ratio (Acid:Amine) | 1:1.2 |
| Base | Triethylamine |
| Reaction Time | 12 hours |
Alternative Synthetic Routes
Multicomponent One-Pot Synthesis
Inspired by triazolo[4,3-a]pyrimidine syntheses, a three-component reaction could streamline the process:
Components :
- 5-Amino-1,3-thiazole derivative
- Aromatic aldehyde
- Ethyl acetoacetate
Advantages : Reduced isolation steps, higher atom economy.
Limitations : Unreported for thiazolo[3,2-a]pyrimidines; requires optimization.
Direct Cyclization of Thioamides
A Gewald-like cyclization using 2-cyanothioacetamide and dihydropyrimidine precursors may offer a divergent pathway, though this remains speculative without empirical validation.
Critical Analysis of Methodologies
Cyclization Efficiency
PPA-mediated cyclization (Method 2.3) outperforms other agents (e.g., POCl₃, H₂SO₄) in yield and regioselectivity due to its strong protonating capacity.
Amidation Steric Effects
The bulky N-cyclohexyl-N-phenylamine necessitates excess reagent and prolonged reaction times to overcome steric hindrance. Microwave-assisted coupling could enhance kinetics but risks decomposition.
Scalability and Cost
- Cost Drivers : Phenacyl bromide, oxalyl chloride.
- Optimization Opportunities : Recycling PPA, substituting DMF with biodegradable solvents.
Q & A
Q. What are the common synthetic routes for N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
The synthesis typically involves multi-step reactions starting with cyclization of thiazole and pyrimidine precursors. A general approach includes:
- Step 1: Reacting substituted aniline derivatives (e.g., cyclohexylamine, phenylamine) with thiazolopyrimidine-carboxylic acid intermediates under reflux in acetic acid or ethanol.
- Step 2: Coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond.
- Key reagents: Sodium acetate as a catalyst, chloroacetic acid for functionalization, and microwave-assisted methods to enhance efficiency .
- Purification: Column chromatography or recrystallization from ethyl acetate/ethanol mixtures .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy: 1H and 13C NMR confirm substituent positions and carboxamide formation (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- X-ray diffraction: Resolves crystal packing and dihedral angles between the thiazole and pyrimidine rings (e.g., deviations of ~0.22 Å from planar conformation) .
- IR spectroscopy: Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Q. What are the typical biological targets or activities associated with this compound’s structural analogs?
Analogous thiazolopyrimidine carboxamides exhibit:
- Antimicrobial activity: Inhibition of bacterial DNA gyrase (IC₅₀ ~5–20 µM) .
- Anticancer potential: Interaction with kinase domains (e.g., EGFR inhibition via π-π stacking with phenyl groups) .
- Anti-inflammatory effects: COX-2 suppression in murine macrophage models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent optimization: Replace acetic acid with DMF for better solubility of aromatic intermediates .
- Catalyst screening: Test Pd(OAc)₂ for Suzuki-Miyaura coupling to introduce aryl groups regioselectively .
- Microwave-assisted synthesis: Reduce reaction time from 8–10 hours to 30–60 minutes while maintaining >90% yield .
Q. How to resolve contradictions between NMR shifts and X-ray crystallography data?
- Computational validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental NMR shifts. Adjust for solvent effects (e.g., PCM model for DMSO) .
- Dynamic effects: Use molecular dynamics (MD) simulations to account for conformational flexibility in solution vs. rigid crystal structures .
Q. What computational approaches predict this compound’s interaction with biological targets?
- Molecular docking: AutoDock Vina or Schrödinger Suite to map binding poses in kinase pockets (e.g., PDB ID: 1M17). Prioritize hydrogen bonds with amide groups and hydrophobic interactions with cyclohexyl substituents .
- QSAR modeling: Train models using IC₅₀ data from analogs to correlate substituent electronegativity with activity .
Q. What strategies enable regioselective functionalization of the thiazolopyrimidine core?
- Electrophilic substitution: Introduce halogens (Cl, Br) at the C7 position using NBS in CCl₄ under UV light .
- Directing groups: Install nitro groups at C2 to steer nucleophilic attacks to C5 via resonance effects .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism: Screen solvents (e.g., DMF, ethyl acetate) to isolate stable monoclinic vs. triclinic forms.
- Intermolecular forces: Leverage C–H···O hydrogen bonds (2.8–3.2 Å) to stabilize crystal packing, as seen in similar thiazolopyrimidines .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Substituent variation: Synthesize analogs with electron-withdrawing (NO₂, CF₃) or donating (OCH₃, NH₂) groups on the phenyl ring.
- Biological assays: Test against kinase panels (e.g., Eurofins KinaseProfiler) to quantify inhibitory potency .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH stability: Degrades rapidly at pH <3 (amide hydrolysis) but remains stable at pH 7–9 for >48 hours (HPLC monitoring) .
- Thermal stability: Decomposes above 150°C (TGA data), requiring storage at –20°C under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
